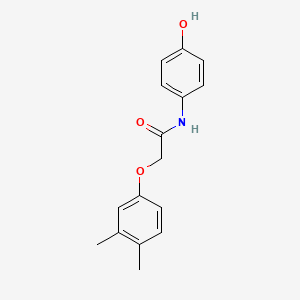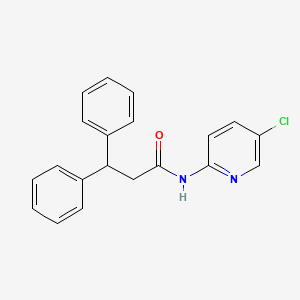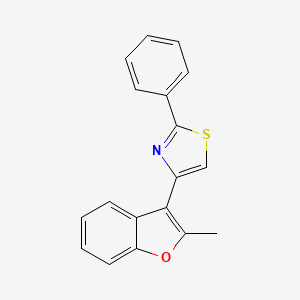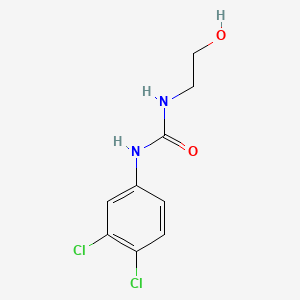
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, also known as DMPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of various enzymes and proteins involved in cell growth and inflammation. Specifically, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis (programmed cell death), and the inhibition of inflammatory pathways. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have antioxidant activity, potentially making it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in laboratory experiments is that it is a well-established compound with a relatively simple synthesis method. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications, making it a promising candidate for further investigation. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.
Orientations Futures
There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, including further investigation of its mechanism of action, exploration of its potential use in the treatment of neurodegenerative diseases, and the development of more potent and selective 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide analogs. Additionally, the use of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in combination with other compounds may enhance its therapeutic potential and lead to the development of more effective treatments for various diseases.
Méthodes De Synthèse
The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide involves the reaction of 3,4-dimethylphenol with 4-chloroaniline in the presence of sodium hydroxide and copper powder. The resulting product is then reacted with acetic anhydride to yield 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide. The synthesis of this compound has been well-established and can be easily reproduced in a laboratory setting.
Applications De Recherche Scientifique
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been studied for its potential use in several scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(9-12(11)2)20-10-16(19)17-13-4-6-14(18)7-5-13/h3-9,18H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCZLAHLCAVIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5818370.png)
![[(3-ethyl-8-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5818383.png)
![4-[2-(trifluoromethyl)benzyl]morpholine](/img/structure/B5818389.png)

![1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-4-phenylpiperazine](/img/structure/B5818401.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5818407.png)
![1-phenyl-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5818409.png)
![ethyl 4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5818414.png)
![4-{[(2-carboxyphenyl)thio]methyl}-2,5-dimethyl-3-furoic acid](/img/structure/B5818416.png)
![ethyl 3-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5818418.png)


![1-[2-(1,3-benzodioxol-5-yl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone](/img/structure/B5818440.png)
![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)